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molecular formula C8H13BrO B1365687 2-Bromo-1-cyclohexylethanone CAS No. 56077-28-2

2-Bromo-1-cyclohexylethanone

Cat. No. B1365687
M. Wt: 205.09 g/mol
InChI Key: ADLIDZNESKOPIP-UHFFFAOYSA-N
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Patent
US07488832B2

Procedure details

A solution of 5.67 g (45 mmol) cyclohexyl methyl ketone in 27 mL anhydrous methanol was cooled to +10° C. in an ice bath and 9.58 g (60 mmol) bromine was added all at once. The reaction was stirred at +10° C. for 45 minutes, upon which time 7.5 mL of water was added. The reaction was stirred at room temperature for a further 2.5 hr and concentrated. The crude product was taken up in ether and washed with brine. The organic phase was dried over MgSO4 and concentrated to afford crude 2-bromo-1-cyclohexyl-ethanone. The product was used immediately in the next step without further purification.
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
9.58 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)=[O:3].[Br:10]Br.O>CO>[Br:10][CH2:1][C:2]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)=[O:3]

Inputs

Step One
Name
Quantity
5.67 g
Type
reactant
Smiles
CC(=O)C1CCCCC1
Name
Quantity
27 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9.58 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for a further 2.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrCC(=O)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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